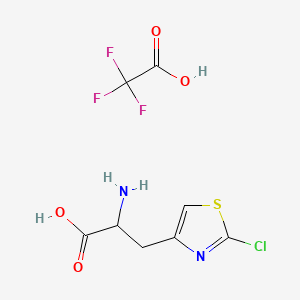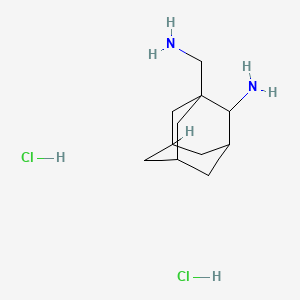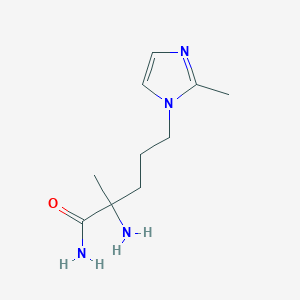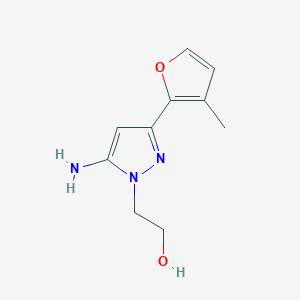
3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one is a chemical compound characterized by the presence of a bromine atom, a difluoromethyl group, and a dihydropyridinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of a brominated pyridinone with a difluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form more saturated analogs.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMSO or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated pyridinone derivative, while cross-coupling with a phenylboronic acid would yield a phenyl-substituted pyridinone .
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with biological targets.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1-(difluoromethyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a pyridinone ring.
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Contains a methyl group and a pyrazole ring, used in agrochemicals.
Uniqueness
3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one is unique due to its combination of a bromine atom, a difluoromethyl group, and a dihydropyridinone ring. This unique structure imparts specific chemical properties, such as enhanced reactivity and potential bioactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H4BrF2NO |
|---|---|
Molekulargewicht |
224.00 g/mol |
IUPAC-Name |
3-bromo-1-(difluoromethyl)pyridin-4-one |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-3-10(6(8)9)2-1-5(4)11/h1-3,6H |
InChI-Schlüssel |
KIEDKUMUORGDHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C(C1=O)Br)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid](/img/structure/B13479025.png)
![6-Oxaspiro[4.5]decan-7-ylmethanamine](/img/structure/B13479032.png)



![1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B13479054.png)
![2-{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride](/img/structure/B13479071.png)

